ACE Inhibition Potency of β-Asp-Phe vs. Aspartame Metabolites
H-Asp(Phe-OH)-OH inhibits angiotensin-converting enzyme (ACE) purified from rabbit lungs with a Ki of 11 µM [1]. This activity is a direct result of its β-aspartyl-phenylalanine structure, a metabolite of aspartame . In contrast, the parent compound aspartame (α-Asp-Phe-OMe) is not an ACE inhibitor and requires hydrolysis to this active form [2].
| Evidence Dimension | ACE Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 11 µM |
| Comparator Or Baseline | Aspartame (α-Asp-Phe-OMe) - No ACE inhibition |
| Quantified Difference | Target compound is an active ACE inhibitor; parent compound is inactive |
| Conditions | Enzyme: ACE purified from rabbit lungs |
Why This Matters
Procurement for ACE inhibitor research or metabolite activity studies requires the β-isomer, as the α-ester (aspartame) is inactive in this assay.
- [1] Probes & Drugs. H-ASP-PHE-OH (PD150755) Compound Page. Ki for ACE. View Source
- [2] Burton EG, et al. J Nutr. 1989. (Referenced in Probes & Drugs). View Source
